molecular formula C21H14N2Na2O9S2 B10762199 AMI-1 sodium salt

AMI-1 sodium salt

Cat. No.: B10762199
M. Wt: 548.5 g/mol
InChI Key: MOUNHKKCIGVIDI-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AMI-1 sodium salt involves the reaction of 7,7′-Carbonylbis(azanediyl)bis(4-hydroxynaphthalene-2-sulfonic acid) with sodium hydroxide. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is then purified through crystallization and dried under controlled conditions to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

AMI-1 sodium salt primarily undergoes substitution reactions due to the presence of sulfonic acid groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.

    Reduction Reactions: Involve reducing agents such as sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amide derivatives .

Scientific Research Applications

AMI-1 sodium salt is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:

Mechanism of Action

AMI-1 sodium salt exerts its effects by inhibiting protein arginine N-methyltransferases. It does not interact with S-adenosylmethionine, unlike most methyltransferase inhibitors. Instead, it blocks peptide-substrate binding, thereby inhibiting the methylation of arginine residues in target proteins. This inhibition affects various cellular processes, including transcriptional regulation and signal transduction .

Comparison with Similar Compounds

Similar Compounds

    Sinefungin: Another inhibitor of protein methyltransferases but with a different mechanism of action.

    Adox: Inhibits both arginine and lysine methyltransferases.

    MTA (5’-Methylthioadenosine): A competitive inhibitor of methyltransferases.

Uniqueness

AMI-1 sodium salt is unique in its selective inhibition of arginine methyltransferases without affecting lysine methyltransferase activity. This selectivity makes it a valuable tool in studying the specific roles of arginine methylation in various biological processes .

Properties

Molecular Formula

C21H14N2Na2O9S2

Molecular Weight

548.5 g/mol

IUPAC Name

disodium;4-hydroxy-7-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate

InChI

InChI=1S/C21H16N2O9S2.2Na/c24-19-9-15(33(27,28)29)7-11-5-13(1-3-17(11)19)22-21(26)23-14-2-4-18-12(6-14)8-16(10-20(18)25)34(30,31)32;;/h1-10,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2

InChI Key

MOUNHKKCIGVIDI-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.